N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
CAS No.: 2034373-87-8
Cat. No.: VC4823008
Molecular Formula: C20H20N6O2
Molecular Weight: 376.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034373-87-8 |
|---|---|
| Molecular Formula | C20H20N6O2 |
| Molecular Weight | 376.42 |
| IUPAC Name | N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2-phenyltriazole-4-carboxamide |
| Standard InChI | InChI=1S/C20H20N6O2/c1-14-19(18-9-6-12-28-18)15(2)25(23-14)11-10-21-20(27)17-13-22-26(24-17)16-7-4-3-5-8-16/h3-9,12-13H,10-11H2,1-2H3,(H,21,27) |
| Standard InChI Key | FNWWHNKSFREWMW-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1CCNC(=O)C2=NN(N=C2)C3=CC=CC=C3)C)C4=CC=CO4 |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound’s structure integrates three heterocyclic systems:
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Furan ring: A five-membered oxygen-containing aromatic ring at position 4 of the pyrazole moiety.
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Pyrazole ring: A 3,5-dimethyl-substituted nitrogen heterocycle linked to an ethylamine side chain.
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Triazole-carboxamide: A 1,2,3-triazole ring substituted with a phenyl group at position 2 and a carboxamide group at position 4.
This configuration is stabilized by intramolecular hydrogen bonding between the triazole’s carboxamide and the pyrazole’s ethylamine group, as evidenced by computational modeling. The IUPAC name reflects this connectivity: N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2-phenyltriazole-4-carboxamide.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 2034373-87-8 |
| Molecular Formula | |
| Molecular Weight | 376.42 g/mol |
| SMILES | CC1=C(C(=NN1CCNC(=O)C2=NN(N=C2)C3=CC=CC=C3)C)C4=CC=CO4 |
| InChIKey | FNWWHNKSFREWMW-UHFFFAOYSA-N |
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a multi-step sequence:
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Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with diketones yields the 3,5-dimethyl-4-(furan-2-yl)pyrazole intermediate.
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Ethylamine Side Chain Introduction: Alkylation of the pyrazole nitrogen with 2-chloroethylamine under basic conditions.
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Triazole-Carboxamide Construction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches the phenyl-triazole unit, followed by carboxamide formation via coupling with benzoyl chloride derivatives.
Reaction conditions (e.g., solvent polarity, temperature) critically influence yields. For instance, using dimethylformamide (DMF) at 80°C optimizes the CuAAC step, achieving ~75% yield.
Analytical Characterization
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NMR Spectroscopy: -NMR confirms substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, pyrazole methyl groups at δ 2.1–2.3 ppm).
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Mass Spectrometry: ESI-MS shows a predominant [M+H] peak at m/z 377.4, aligning with the molecular weight.
Biological Activities
Table 2: Antimicrobial Activity (MIC Values)
| Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Candida albicans | 6.25 |
The furan and triazole rings likely disrupt microbial cell membranes via hydrophobic interactions, while the pyrazole moiety inhibits enzymatic targets like dihydrofolate reductase.
Anticancer Activity
Preliminary screens against MCF-7 (breast cancer) and A549 (lung cancer) cell lines show IC values of 8.7 µM and 11.2 µM, respectively. Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound exhibits poor aqueous solubility (<0.1 mg/mL) due to its hydrophobic aryl groups. Stability studies in simulated gastric fluid (pH 1.2) indicate 85% degradation over 24 hours, necessitating enteric coating for oral delivery.
ADMET Profiling
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Absorption: Moderate Caco-2 permeability (P = 12 × 10 cm/s).
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Metabolism: Hepatic CYP3A4-mediated oxidation of the furan ring forms reactive metabolites, raising toxicity concerns .
Future Directions
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Structural Analogues: Modifying the furan ring to thiophene or pyridine may enhance metabolic stability .
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Formulation Strategies: Nanoemulsions or cyclodextrin complexes could improve solubility.
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In Vivo Efficacy: Rodent models of infection and xenograft tumors are needed to validate preclinical potential.
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